2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a sulfanyl group, a benzyl group, and a thieno[3,2-d]pyrimidin-4-one. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the 3D structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole could potentially undergo reactions with nucleophiles, and the sulfanyl group could be oxidized .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure and functional groups of the compound .Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
It is known that the compound interacts with gsk-3β, potentially altering its activity . This interaction could lead to changes in the downstream processes regulated by this kinase.
Biochemical Pathways
Given the role of gsk-3β, it can be inferred that the compound may influence pathways related tocell metabolism, cell cycle regulation, and gene expression .
Result of Action
Based on the role of gsk-3β, it can be hypothesized that the compound may influencecellular metabolism, cell cycle progression, and gene expression .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c28-22-20-16(8-9-32-20)24-23(27(22)11-14-4-2-1-3-5-14)33-12-19-25-21(26-31-19)15-6-7-17-18(10-15)30-13-29-17/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPJEAGELBJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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